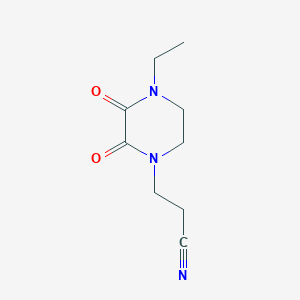![molecular formula C14H18N2O B3363154 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile CAS No. 1017022-17-1](/img/structure/B3363154.png)
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile
Overview
Description
“4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Mechanism of Action
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely distributed in the brain and is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7 nAChR by this compound leads to increased release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant effects in animal models of depression. This compound has been shown to increase the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is its selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, this compound is relatively unstable and requires careful handling to maintain its activity. This compound also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile. One area of interest is the development of more stable analogs of this compound that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cognitive function and mood regulation.
Conclusion
This compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selectivity for the α7 nAChR and its ability to improve cognitive function and mood regulation make it an attractive candidate for further research. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in experimental settings.
Scientific Research Applications
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have antidepressant effects in animal models of depression. These findings suggest that this compound could be a promising therapeutic agent for the treatment of these neurological disorders.
Safety and Hazards
properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBNYJJHTJFBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)

![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)
![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)

